N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative characterized by three key moieties:
Ethanediamide backbone: A central diamide linker, providing conformational rigidity and hydrogen-bonding sites for molecular recognition.
This compound’s synthesis likely involves multi-step reactions, including sulfonylation of the oxazinan ring and condensation of the ethanediamide linker, analogous to methods described for related sulfonamide derivatives (e.g., glacial acetic acid or 1,4-dioxane as solvents and carbodiimide coupling agents) .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O7S/c22-15-3-5-16(6-4-15)33(28,29)25-8-1-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,1,8-9,11-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYLSTMGFHBMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole moiety, followed by the introduction of the ethanediamide linkage, and finally, the incorporation of the oxazinan and chlorobenzenesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the chlorobenzenesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness arises from the combination of its three moieties. Key analogues and their distinguishing features are outlined below:
Key Comparisons
Functional Group Impact: The 4-chlorobenzenesulfonyl group in the target compound enhances electrophilicity and binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), contrasting with the 4-fluorophenylpiperazine in , which may target serotonin or dopamine receptors.
Bioactivity :
- Sulfonamide derivatives (e.g., ) are often antimicrobial, while ethanediamides (e.g., ) may exhibit CNS activity due to piperazine motifs. The target compound’s hybrid structure suggests dual functionality, though empirical data are lacking.
Synthesis Complexity :
- The target compound’s multi-step synthesis (condensation, sulfonylation) is more complex than the single-step benzamide coupling in . Reaction conditions (e.g., reflux in acetic acid ) may influence yield and purity.
Physicochemical Properties :
- The chlorobenzenesulfonyl group increases hydrophobicity (logP ~3.5 estimated) compared to the tetrahydrofuran -containing analogue (logP ~2.8). This difference may affect bioavailability and tissue penetration.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an oxazinan core , contributing to its unique chemical properties. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄S |
| Molecular Weight | 399.87 g/mol |
| LogP | 2.12 |
| Polar Surface Area | 88 Ų |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : This can be synthesized through cyclization reactions involving catechol derivatives.
- Construction of the Oxazinan Core : This involves the reaction of appropriate amines with sulfonyl chlorides to form the oxazinan structure.
- Final Coupling : The benzodioxole and oxazinan intermediates are linked through a series of coupling reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives of benzodioxole have shown selective activity against specific bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Pichia pastoris | 16 |
The minimal inhibitory concentrations (MIC) suggest that certain derivatives may be more effective against Gram-positive bacteria compared to Gram-negative ones, indicating a potential for selective antibacterial applications.
Anticancer Activity
In addition to antimicrobial properties, the compound's structural components suggest potential anticancer activities. Studies on related compounds have demonstrated inhibition of cancer cell proliferation in various cancer types:
- Mechanism of Action : Compounds similar to this one have been shown to inhibit specific kinases involved in cancer progression, such as c-Src and Abl kinases.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 0.5 |
| Lung Cancer | 0.8 |
| Colorectal Cancer | 1.2 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzodioxole derivatives against common pathogens. The results indicated that compounds with electron-donating groups exhibited enhanced activity against Bacillus subtilis but were less effective against Escherichia coli.
- Anticancer Screening : Another investigation focused on the anticancer potential of related triazole compounds, which demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
Q & A
Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxolylmethyl and oxazinan-2-ylmethyl intermediates. Key steps include coupling via amide bond formation using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF or THF. Reaction optimization should focus on temperature control (0–25°C) to minimize side reactions and improve yields. Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity, stoichiometry, and catalyst loading . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with -/-NMR .
Q. How can spectroscopic and crystallographic techniques be integrated to confirm molecular structure?
- Methodological Answer : Combine -NMR (400 MHz, DMSO-) to verify proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm) and -NMR for carbonyl carbons (δ 165–170 ppm). IR spectroscopy (ATR mode) confirms amide C=O stretches (~1650–1680 cm) and sulfonyl S=O bands (~1150–1250 cm). For unambiguous confirmation, perform single-crystal X-ray diffraction (SC-XRD): grow crystals via slow evaporation (acetonitrile/dichloromethane), collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and refine using SHELXL-2018/3 . Assign hydrogen-bonding patterns with ORTEP-3 for graphical representation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For antimalarial or protease inhibition studies (inspired by structurally similar ethanediamides), use falcipain-2 inhibition assays with fluorogenic substrates (e.g., Z-Leu-Arg-AMC). Prepare dose-response curves (0.1–100 µM) and calculate IC values . Pair with cytotoxicity assays (e.g., MTT assay on HEK293 cells) to assess selectivity. For enzyme kinetics, use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive). Validate results with triplicate experiments and statistical analysis (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can contradictions between computational binding predictions and experimental bioassay results be resolved?
- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvation effects. First, re-validate docking (AutoDock Vina) or MD simulations (GROMACS) using high-resolution crystallographic data (e.g., ligand-bound protein structures from PDB). Incorporate explicit solvent models (TIP3P water) and run simulations ≥100 ns to assess binding stability. Compare computed binding free energies (MM/PBSA) with experimental ΔG values. If contradictions persist, re-examine protonation states (pKa shifts in binding pockets) using PROPKA . Cross-check with isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .
Q. What strategies address crystallographic disorder in the oxazinan-2-yl moiety?
- Methodological Answer : Disorder in the oxazinan ring may arise from rotational flexibility. During refinement (SHELXL), split the disordered component into two conformers (PART 1/2) and assign occupancy factors via free variable refinement. Use restraints (SIMU, DELU) to maintain reasonable geometry. Validate with the ADDSYM algorithm (PLATON) to check for missed symmetry. If residual electron density persists, consider modeling solvent molecules (SQUEEZE in PLATON) . For dynamic disorder, supplement with variable-temperature XRD (100–300 K) to probe thermal motion .
Q. How can QM/MM simulations elucidate interactions with biological targets?
- Methodological Answer : Employ a hybrid QM/MM approach (e.g., Gaussian/CHARMM): treat the ligand and active-site residues (e.g., catalytic cysteine in falcipain-2) at the DFT level (B3LYP/6-31G**) and the protein/solvent with MM. Map potential energy surfaces for key reactions (e.g., covalent inhibition). Analyze electron density transfers (Mulliken charges) and hydrogen-bonding networks (VMD visualization). Compare with crystallographic data (e.g., H-bond distances < 3.0 Å) to validate computational models .
Q. What statistical methods optimize reaction yields when multiple variables are involved?
- Methodological Answer : Apply Response Surface Methodology (RSM) with a central composite design (CCD). Variables: temperature (X), catalyst loading (X), solvent ratio (X). Perform 20–30 experiments, fit data to a quadratic model (), and identify optimal conditions via desirability functions. Validate with triplicate runs at predicted optima. Use ANOVA to assess model significance (p < 0.05, R > 0.9) .
Q. How does substituent variation on the benzodioxolyl group affect biological activity?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO) or -donating (e.g., -OCH) groups at the benzodioxol-5-yl position. Assess SAR via IC trends in bioassays. Use Hammett plots ( vs. σ) to correlate electronic effects. For bulky substituents, analyze steric clashes via molecular docking (PDB: 3BPF for falcipain-2). Cross-reference with crystallographic data to confirm binding mode changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
